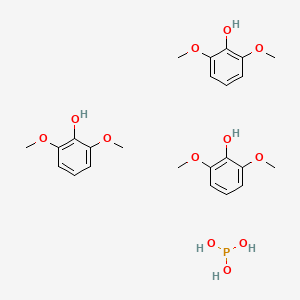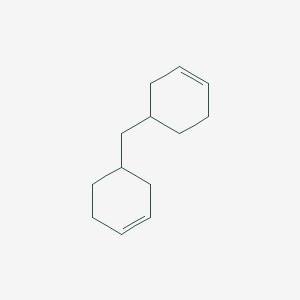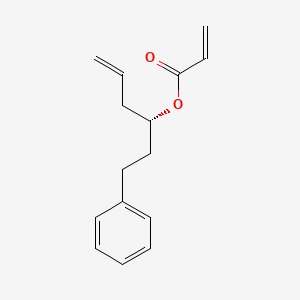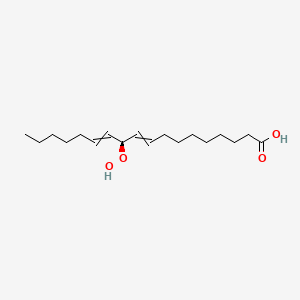![molecular formula C10H19ClO5S B14253268 Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate CAS No. 188412-17-1](/img/structure/B14253268.png)
Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate is an organic compound with a complex structure that includes a chlorine atom and a methanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate typically involves the esterification of octanoic acid derivatives. One common method includes the reaction of octanoic acid with methanesulfonyl chloride in the presence of a base to form the methanesulfonate ester. The reaction conditions often require a non-nucleophilic base and an inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce this compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of substituted octanoates.
Reduction: Formation of 8-chloro-6-hydroxy octanoate.
Oxidation: Formation of 8-chloro-6-sulfonic acid octanoate.
Applications De Recherche Scientifique
Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes .
Mécanisme D'action
The mechanism of action of Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, thereby modifying their activity. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic acid: Similar in having the methanesulfonyl group but lacks the ester and chlorine functionalities.
Methanesulfonyl chloride: Shares the methanesulfonyl group but is more reactive and used primarily as a reagent.
Octanoic acid derivatives: Similar carbon chain length but differ in functional groups attached.
Propriétés
Numéro CAS |
188412-17-1 |
|---|---|
Formule moléculaire |
C10H19ClO5S |
Poids moléculaire |
286.77 g/mol |
Nom IUPAC |
methyl (6S)-8-chloro-6-methylsulfonyloxyoctanoate |
InChI |
InChI=1S/C10H19ClO5S/c1-15-10(12)6-4-3-5-9(7-8-11)16-17(2,13)14/h9H,3-8H2,1-2H3/t9-/m0/s1 |
Clé InChI |
NJPGRMZVFWEXKR-VIFPVBQESA-N |
SMILES isomérique |
COC(=O)CCCC[C@@H](CCCl)OS(=O)(=O)C |
SMILES canonique |
COC(=O)CCCCC(CCCl)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)




![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14253219.png)


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)
![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)
![1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine](/img/structure/B14253251.png)
![2-hydroxy-N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14253253.png)

